molecular formula C14H14O4 B11777209 3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylicacid

3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylicacid

Cat. No.: B11777209
M. Wt: 246.26 g/mol
InChI Key: SELNCGXHNLFZCO-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a methyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Using highly efficient catalysts to reduce reaction times and increase yields.

    Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.

    Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Shares the cyclopropylmethoxy group but differs in the substitution pattern on the benzene ring.

    Roflumilast: A phosphodiesterase-4 inhibitor with a similar cyclopropylmethoxy group but different overall structure.

Uniqueness

3-(Cyclopropylmethoxy)-7-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-7-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-8-3-2-4-10-11(8)18-13(14(15)16)12(10)17-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,16)

InChI Key

SELNCGXHNLFZCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC3CC3

Origin of Product

United States

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